molecular formula C20H18N2O2 B4852544 N-[4-(2-phenylethoxy)phenyl]nicotinamide

N-[4-(2-phenylethoxy)phenyl]nicotinamide

Cat. No.: B4852544
M. Wt: 318.4 g/mol
InChI Key: PLKZUMCLBWRJGQ-UHFFFAOYSA-N
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Description

N-[4-(2-Phenylethoxy)phenyl]nicotinamide is a synthetic small molecule designed for research applications. This compound belongs to a class of aromatic anilides, characterized by a nicotinamide (vitamin B3) core linked to a phenoxy-substituted aniline ring system via an amide bond . Compounds with this core structure are of significant interest in medicinal chemistry and chemical biology for their potential to interact with various biological targets. While the specific biological profile of this compound is under investigation, structurally similar molecules have demonstrated a range of bioactive properties. For instance, nicotinamide derivatives are known to act as inhibitors for enzymes like nicotinamide N-methyltransferase (NNMT), a regulator implicated in metabolic diseases and cancer . Furthermore, closely related phenoxyphenyl nicotinamide analogs have been identified as ligands for protein targets such as the vascular endothelial growth factor receptor 2 (VEGFR2), a key player in angiogenesis . Researchers can utilize this compound as a key intermediate or a chemical probe to explore novel therapeutic pathways, study enzyme mechanisms, or develop structure-activity relationships (SAR) in the design of new inhibitors. The product is provided with comprehensive analytical data to ensure its identity and purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2-phenylethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(17-7-4-13-21-15-17)22-18-8-10-19(11-9-18)24-14-12-16-5-2-1-3-6-16/h1-11,13,15H,12,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZUMCLBWRJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Nicotinamide Derivatives

Below is a detailed comparison of N-[4-(2-phenylethoxy)phenyl]nicotinamide with structurally or functionally related compounds, including their synthesis, biological activities, and key structural features.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Synthesis Method Reference
This compound Phenylethoxy group at para-position of aniline; nicotinamide core Hypothesized anticancer/kinase inhibition (based on analogs) Likely involves coupling of 4-(2-phenylethoxy)aniline with nicotinoyl chloride
N-(4-Fluorophenyl)-6-mercapto-nicotinamides 4-Fluorophenyl; thioether linkage at pyridine C6 Not explicitly stated (synthetic focus) EEDQ-mediated condensation of 6-thiadicidinic acid with 4-fluoroaniline
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide Methoxy at pyridine C4; trifluoromethyl biphenyl carbamoyl group Potent and selective agonist (target unspecified) Thermal coupling of amides and isocyanates (risk of methyl migration)
Hydrazine-linked nicotinamides (e.g., compounds 6–8, 11–12) Hydrazone or thiourea linkages; substituted benzylidene groups Anticancer (VEGFR-2 inhibition; IC₅₀ = 0.12–1.45 μM); apoptosis induction in HepG2 Reflux in DMF with glacial acetic acid; hydrazine coupling
N-{4-[1,3]Oxazine-6-yl-phenyl}-nicotinamides [1,3]-Oxazine ring; trimethoxy or nitroaryl substituents Anti-inflammatory and antioxidant (compared to indomethacin) Cyclocondensation of thioureas with dichloroacetones
Apatinib (N-[4-(1-cyanocyclopentyl)phenyl]-2-((pyridin-4-ylmethyl)amino)nicotinamide) Cyanocyclopentyl group; pyridylmethylamino at pyridine C2 VEGFR-2 inhibitor (approved for gastric cancer) Multi-step synthesis involving cyanocyclopentyl aniline and nicotinamide coupling

Key Findings:

Structural Influences on Activity: Electron-Withdrawing Groups: The 4-fluorophenyl group in may enhance metabolic stability, while the trifluoromethyl group in improves target selectivity . Bulky Substituents: The cyanocyclopentyl group in Apatinib () and the trimethoxybenzamido group in increase steric bulk, enhancing binding to hydrophobic kinase pockets . Linker Flexibility: Hydrazine linkers () allow conformational adaptability, improving interactions with VEGFR-2’s ATP-binding site .

Synthetic Challenges :

  • Thermal coupling () risks methyl migration, necessitating alternative conditions for carbamoylnicotinamides .
  • Hydrazine couplings () require precise stoichiometry and glacial acetic acid catalysis to avoid byproducts .

Biological Performance: VEGFR-2 Inhibition: Apatinib () and hydrazine-linked nicotinamides () show nanomolar to low-micromolar IC₅₀ values, underscoring the importance of pyridylmethylamino and hydrazone groups . Dual Mechanisms: Compounds in exhibit dual HDAC/tubulin inhibition, broadening their anticancer utility .

Q & A

Q. What are the established synthetic routes for N-[4-(2-phenylethoxy)phenyl]nicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:
  • Phenoxy linkage formation : Reacting 4-hydroxyphenyl derivatives with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Using nicotinoyl chloride or activated esters (e.g., HATU/DIPEA) with the amine-functionalized intermediate .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
    Optimization focuses on temperature control (reflux vs. room temperature) and stoichiometric ratios to maximize yield (reported yields: 60–75%) .

Q. How is this compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods:
Technique Key Data Purpose
¹H/¹³C NMR Aromatic proton signals (δ 7.2–8.5 ppm), ethoxy chain protons (δ 3.5–4.2 ppm)Confirm substitution patterns .
IR Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C ether)Verify amide and ether linkages .
HRMS Exact mass matching m/z [M+H]⁺ (e.g., 361.1312 for C₂₀H₁₈N₂O₃)Validate molecular formula .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anti-inflammatory activity : Bovine serum albumin (BSA) denaturation assay and protease inhibition at concentrations of 10–100 μg/mL .
  • Antioxidant potential : DPPH radical scavenging and nitric oxide (NO) inhibition assays, with IC₅₀ comparisons to ascorbic acid .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
  • Standardized protocols : Use consistent cell lines (e.g., ATCC-validated), solvent controls (DMSO <0.1%), and positive controls (e.g., indomethacin for anti-inflammatory assays) .
  • Dose-response validation : Replicate results across ≥3 independent experiments with statistical significance (p <0.05) .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition ELISA and in vivo models (e.g., carrageenan-induced paw edema) .

Q. What experimental and computational approaches are used to study target interactions?

  • Methodological Answer : Combine molecular docking and wet-lab validation:
  • Docking studies : Use AutoDock Vina to predict binding affinities with targets like VEGFR2 or COX-2, focusing on hydrogen bonds with the nicotinamide moiety .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) for prioritized targets .
  • Thermal shift assay : Monitor protein stability shifts (ΔTm) to confirm ligand binding .

Q. How can structural modifications enhance the compound’s activity or selectivity?

  • Methodological Answer : Derivative synthesis strategies include:
  • Electron-withdrawing groups : Introduce -F or -NO₂ at the phenyl ring to improve receptor binding .
  • Bioisosteric replacements : Replace the phenoxy group with thiophene or oxadiazole to modulate solubility and potency .
  • Prodrug design : Add esterase-cleavable groups (e.g., acetyl) to enhance bioavailability .

Q. What methodologies are employed for metabolic stability and toxicity profiling?

  • Methodological Answer : Key assays include:
  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks .
  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(2-phenylethoxy)phenyl]nicotinamide
Reactant of Route 2
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N-[4-(2-phenylethoxy)phenyl]nicotinamide

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